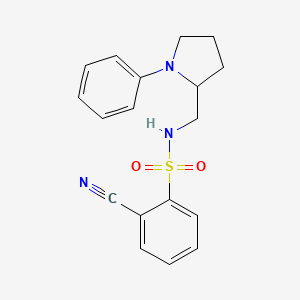
2-cyano-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide is a complex organic compound featuring a cyano group, a phenyl-substituted pyrrolidine ring, and a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N
Actividad Biológica
The compound 2-cyano-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C17H19N3O2S
- CAS Number: 59347-91-0
- Molecular Weight: 329.42 g/mol
This compound features a cyano group and a sulfonamide moiety, which are critical for its biological activity.
Recent studies have indicated that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity: Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. This mechanism may extend to the compound , potentially providing antimicrobial properties.
- Cytotoxicity: The presence of the cyano group may enhance the compound's ability to induce apoptosis in certain cancer cell lines. Research has shown that similar compounds can disrupt cellular processes leading to programmed cell death.
Pharmacological Effects
1. Anticancer Activity:
Preliminary research suggests that this compound may exhibit anticancer properties. Studies have indicated that derivatives of benzenesulfonamides can inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation and survival.
2. Antioxidant Properties:
Some sulfonamide derivatives demonstrate antioxidant activity, which could mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of various benzenesulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound displayed significant inhibitory effects on bacterial growth, suggesting potential applications in treating bacterial infections.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro testing on human cancer cell lines revealed that the compound induced cytotoxic effects at micromolar concentrations. The mechanism was attributed to the activation of apoptotic pathways, highlighting its potential as an anticancer agent.
Data Table: Biological Activities of Related Compounds
Propiedades
IUPAC Name |
2-cyano-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c19-13-15-7-4-5-11-18(15)24(22,23)20-14-17-10-6-12-21(17)16-8-2-1-3-9-16/h1-5,7-9,11,17,20H,6,10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSANLINNKCJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













